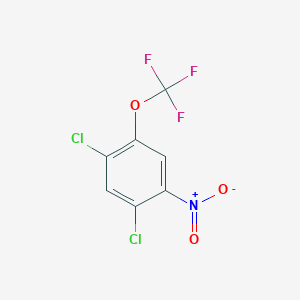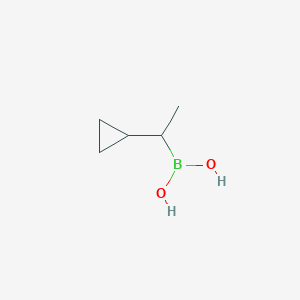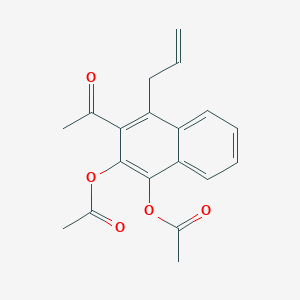
N-Me-D-Thr(tBu)-OH.HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-D-threonine tert-butyl ester hydrochloride, commonly referred to as N-Me-D-Thr(tBu)-OH.HCl, is a derivative of the amino acid threonine. This compound is often used in peptide synthesis due to its unique structural properties, which include a methyl group and a tert-butyl ester protecting group. These modifications enhance its stability and reactivity, making it a valuable building block in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-D-threonine tert-butyl ester hydrochloride typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of threonine is protected using a tert-butyl ester group. This is achieved by reacting threonine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Methylation: The amino group of the protected threonine is methylated using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the methylated product with hydrochloric acid.
Industrial Production Methods
Industrial production of N-Methyl-D-threonine tert-butyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the protection, methylation, and hydrochloride formation reactions.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-D-threonine tert-butyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The tert-butyl ester group can be substituted with other protecting groups or functional groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include acids, bases, and nucleophiles.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Various substituted derivatives of N-Methyl-D-threonine.
Hydrolysis: N-Methyl-D-threonine carboxylic acid.
Oxidation and Reduction: Oxidized or reduced forms of N-Methyl-D-threonine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyl-D-threonine tert-butyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: The compound is used in the study of protein structure and function.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of N-Methyl-D-threonine tert-butyl ester hydrochloride involves its incorporation into peptides and proteins. The methyl and tert-butyl ester groups enhance the stability and reactivity of the compound, allowing it to participate in various biochemical reactions. The molecular targets and pathways involved depend on the specific peptides and proteins synthesized using this compound.
Vergleich Mit ähnlichen Verbindungen
N-Methyl-D-threonine tert-butyl ester hydrochloride can be compared with other similar compounds such as:
N-Methyl-L-threonine tert-butyl ester hydrochloride: Similar structure but different stereochemistry.
N-Methyl-D-serine tert-butyl ester hydrochloride: Similar structure but with a different side chain.
N-Methyl-D-threonine methyl ester hydrochloride: Similar structure but with a different protecting group.
Uniqueness
The uniqueness of N-Methyl-D-threonine tert-butyl ester hydrochloride lies in its specific combination of methylation and tert-butyl ester protection, which provides enhanced stability and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C9H20ClNO3 |
|---|---|
Molekulargewicht |
225.71 g/mol |
IUPAC-Name |
(2R,3R)-2-(methylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid;hydrochloride |
InChI |
InChI=1S/C9H19NO3.ClH/c1-6(13-9(2,3)4)7(10-5)8(11)12;/h6-7,10H,1-5H3,(H,11,12);1H/t6-,7-;/m1./s1 |
InChI-Schlüssel |
GKIUBXVFBXDBDS-ZJLYAJKPSA-N |
Isomerische SMILES |
C[C@H]([C@H](C(=O)O)NC)OC(C)(C)C.Cl |
Kanonische SMILES |
CC(C(C(=O)O)NC)OC(C)(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 3-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B14792947.png)


![Tert-butyl 3-[2-aminoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B14792967.png)

![N4,N4-Diphenyl-N4',N4'-di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B14792979.png)

![Methyl 5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate](/img/structure/B14792981.png)
![(10S,13S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14792983.png)

![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-{6-[(3-hydroxypropyl)amino]-9H-purin-9-yl}oxolane-3,4-diol](/img/structure/B14793001.png)

![4-(1-Hydroxyethyl)-3-[(4-methoxyphenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B14793020.png)
